Fmoc-Ser-OH-d3
Description
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i9D2,16D |
InChI Key |
JZTKZVJMSCONAK-BUYVNXHGSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Routes
Stepwise Deuteration and FMOC Protection
The canonical synthetic pathway involves two sequential steps: (1) selective deuteration of L-serine and (2) FMOC protection of the amino group.
Deuteration via Acid-Catalyzed Exchange
L-serine undergoes deuterium exchange at the β-carbon (C3) and adjacent α-carbon (C2) using deuterated reagents. A representative protocol involves:
- Reagents : D₂O, DCl, or deuterated acetic acid under reflux.
- Conditions : 80–100°C for 24–48 hours, achieving >98% isotopic incorporation at C2,3,3.
- Mechanism : Acid-catalyzed keto-enol tautomerism enables H/D exchange at acidic α- and β-positions.
FMOC Protection
Deuterated L-serine is reacted with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) under basic conditions:
- Base : Sodium carbonate (Na₂CO₃) or triethylamine (TEA) in 1,4-dioxane/water.
- Stoichiometry : 1.2 equiv FMOC-Cl per amino group, yielding 85–90% protected product.
- Workup : Ethyl acetate extraction followed by MgSO₄ drying and solvent evaporation.
Table 1: Key Parameters for Stepwise Synthesis
One-Pot Deuteration-Protection Strategies
Recent advances enable concurrent deuteration and FMOC protection, minimizing intermediate isolation:
- Solvent System : D₂O/1,4-dioxane (1:1 v/v) with catalytic DCl.
- FMOC-Cl Addition : Introduced after 12 hours of deuteration, allowing continuous H/D exchange during protection.
- Yield : 78–82%, with 97–99% isotopic purity.
Advantages :
Biocatalytic Deuteration Approaches
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility and yield:
Purification Protocols
- Crystallization : Ethanol/water (3:1 v/v) at −20°C yields 92–95% pure product.
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) removes residual FMOC-Cl and diastereomers.
Table 3: Industrial Production Parameters
| Stage | Equipment | Key Metrics |
|---|---|---|
| Deuteration | Packed-bed reactor | 98% D incorporation |
| FMOC Protection | Microreactor array | 88% yield, 0.5% byproducts |
| Purification | Crystallization tank | 95% purity post-crystallization |
Optimization Strategies
Protecting Group Compatibility
Analytical Validation
Isotopic Purity Assessment
Chiral Integrity Verification
- Chiral SFC : Supercritical fluid chromatography (AD-H column) confirms >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: L-Serine-2,3,3-d3-N-FMOC undergoes various chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group of the serine moiety.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used to remove the FMOC group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Deprotected L-Serine-2,3,3-d3: Removal of the FMOC group yields deprotected L-serine-2,3,3-d3.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized and reduced derivatives of L-Serine-2,3,3-d3-N-FMOC can be obtained.
Scientific Research Applications
Biochemical Research
Nuclear Magnetic Resonance (NMR) Studies
L-Serine-2,3,3-d3-N-FMOC is frequently utilized in NMR spectroscopy to investigate the structure and dynamics of biological macromolecules. The incorporation of deuterium allows for enhanced resolution and sensitivity in NMR studies, enabling researchers to probe interactions at the molecular level. This application is crucial for understanding protein folding, ligand binding, and conformational changes within biomolecules .
Metabolomics
In metabolomics, L-Serine-2,3,3-d3-N-FMOC serves as a tracer to study metabolic pathways. By tracking the incorporation of deuterated serine into various metabolites, researchers can gain insights into metabolic fluxes and the role of serine in cellular metabolism. This application is particularly relevant in cancer research, where altered serine metabolism is often observed .
Clinical Applications
Neurological Disorders
Recent clinical studies have investigated the efficacy of L-Serine supplementation in patients with GRIN2B-related neurological disorders. These studies employ n-of-1 trial designs to assess individual responses to L-Serine treatment. Preliminary results indicate improvements in cognitive function and motor skills among patients with mutations affecting N-methyl-D-aspartate receptors . The potential of L-Serine as a disease-modifying treatment for neurodevelopmental disorders highlights its therapeutic promise.
Personalized Medicine
The innovative use of L-Serine in personalized medicine approaches allows for tailored treatments based on genetic profiles. The ongoing trials aim to establish standardized protocols for administering L-Serine to patients with specific genetic mutations, thereby enhancing treatment effectiveness and patient outcomes .
Pharmaceutical Development
Drug Formulation
L-Serine-2,3,3-d3-N-FMOC is also explored in pharmaceutical formulations aimed at modulating NMDA receptor activity. By regulating D-serine levels through targeted drug delivery systems that include L-Serine derivatives, researchers aim to develop therapies for conditions like schizophrenia and cognitive impairments associated with neurodegenerative diseases .
Research Methodologies
Case Studies and Trials
Several case studies have documented the effects of L-Serine supplementation on various neurological conditions. For instance, a series of trials demonstrated significant behavioral improvements in pediatric patients with GRIN2B-related encephalopathy following L-Serine administration. These findings suggest that L-Serine may play a critical role in managing symptoms associated with specific genetic disorders .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Biochemical Research | Used in NMR studies for structural analysis; tracer for metabolomics research |
| Clinical Applications | Investigated for efficacy in treating GRIN2B-related disorders; potential disease modifier |
| Pharmaceutical Development | Explored as part of drug formulations targeting NMDA receptor modulation |
| Research Methodologies | Documented case studies showing improvements in cognitive and motor functions |
Mechanism of Action
L-Serine-2,3,3-d3-N-FMOC exerts its effects primarily through its role as a labeled amino acid. The deuterium atoms provide a unique signature that can be detected using NMR or mass spectrometry. This allows researchers to track the compound’s incorporation into proteins and other biomolecules. The FMOC group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Isotopic Variations
The table below summarizes critical differences between L-Serine-2,3,3-d3-N-FMOC and its analogs:
| Compound Name | Molecular Formula | Isotopic Labeling | Protecting Group | CAS Number | Price (100 mg) | Key Applications |
|---|---|---|---|---|---|---|
| L-Serine-2,3,3-d3-N-FMOC | C₁₈H₁₄D₃NO₅ | 2,3,3-d3 (98 atom% D) | FMOC | 1380308-48-4 | JPY 48,400 | Peptide synthesis, MS/NMR |
| L-Serine-2,3,3-d3 | C₃H₄D₃NO₃ | 2,3,3-d3 (98 atom% D) | None | 105591-10-4 | JPY 30,800 | Metabolic studies, quantitation |
| L-Serine-2,3,3-d3-N-t-BOC | C₈H₁₂D₃NO₅ | 2,3,3-d3 (98 atom% D) | t-BOC | N/A | JPY 52,800 | Stable isotope internal standard |
| L-Serine-d7 | C₃D₇HNO₃ | d7 (98 atom% D) | None | 935275-35-7 | JPY 39,600 | High-resolution MS analysis |
| L-Serine-15N-N-FMOC | C₁₈H₁₇N¹⁵O₅ | 15N (99 atom%) | FMOC | N/A | N/A | NMR-based structural studies |
| L-Serine (2,3,3-D₃; ¹⁵N) | C₃H₄D₃N¹⁵O₃ | 2,3,3-d3 + ¹⁵N (98% D, 98% ¹⁵N) | None | N/A | N/A | Dual-isotope NMR/MS workflows |
Key Differences:
Protecting Groups :
- FMOC : Used in solid-phase peptide synthesis (SPPS) for temporary amine protection, removable under mild basic conditions .
- t-BOC : Requires stronger acidic conditions for cleavage, limiting compatibility with acid-sensitive substrates .
- Unprotected analogs (e.g., L-Serine-2,3,3-d3) are ideal for metabolic flux analysis but lack stability in peptide synthesis .
Isotopic Labeling :
- Deuterium (D) : Enhances MS signal resolution via mass shift. L-Serine-d7 provides greater mass differentiation than d3 analogs .
- ¹⁵N : Used in NMR for observing nitrogen-containing functional groups. Dual-labeled compounds (e.g., 2,3,3-d3 + ¹⁵N) enable multi-dimensional NMR studies .
Price Variability :
- L-Serine-2,3,3-d3-N-FMOC is priced higher (JPY 48,400) than its unprotected counterpart (JPY 30,800) due to the added FMOC group and synthesis complexity .
- The t-BOC derivative (JPY 52,800) is costlier than FMOC-labeled analogs, reflecting niche demand and synthesis challenges .
Functional and Application-Based Comparisons
B. Quantitative MS Analysis :
- L-Serine-d7 : Offers a +7 Da mass shift, improving signal differentiation in complex matrices compared to d3 analogs .
- L-Serine-2,3,3-d3 : Used as an internal standard in neurotransmitter studies (e.g., D-serine quantification in cerebrospinal fluid) .
C. NMR Spectroscopy :
Biological Activity
L-Serine-2,3,3-d3-N-FMOC is a deuterated form of the amino acid L-serine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic roles, therapeutic implications, and relevant case studies.
Overview of L-Serine
L-serine is a non-essential amino acid that is vital for protein synthesis and various metabolic pathways. It acts as a precursor for several biomolecules, including phospholipids and sphingolipids, which are essential components of cell membranes. L-serine also participates in the synthesis of glycine and is involved in one-carbon metabolism, which is critical for nucleotide synthesis and methylation reactions .
Metabolic Role
L-serine is synthesized from 3-phosphoglycerate (3-PG) through a series of enzymatic reactions:
- Oxidation : 3-PG is oxidized to 3-phosphohydroxypyruvate by 3-PG dehydrogenase.
- Transamination : The resulting compound undergoes transamination with glutamate to form 3-phosphoserine.
- Hydrolysis : Finally, phosphoserine is hydrolyzed to produce L-serine .
This synthesis pathway is particularly active in the brain and kidneys, highlighting the significance of L-serine in neurological function.
Neuroprotective Effects
L-serine has been shown to have neuroprotective properties. In patients with serine synthesis disorders, oral L-serine treatment resulted in a significant reduction in seizures and improvement in spasticity. However, it did not substantially enhance neurocognitive development or head circumference . These findings suggest that while L-serine can mitigate some symptoms associated with neurological disorders, its effects may be limited regarding overall cognitive improvement.
Lipid Metabolism
Research indicates that L-serine is essential for maintaining lipid homeostasis. Deprivation of L-serine leads to the accumulation of cytotoxic 1-deoxysphingolipids (doxSLs) in cells. These doxSLs are associated with various cellular dysfunctions and may contribute to neurodegenerative diseases . Supplementing with L-serine can reverse these effects and restore normal lipid profiles, emphasizing its importance in cellular health.
Case Study 1: Serine Deficiency Disorder
In a reported case involving two patients with congenital microcephaly due to serine synthesis defects, treatment with L-serine led to significant clinical improvements. Patient 1 experienced reduced seizure frequency within one week of treatment, while Patient 2 showed improvement in spasticity. Despite these benefits, both patients did not show significant gains in neurocognitive development .
Case Study 2: Lipid Homeostasis Disruption
Another study demonstrated that mouse embryonic fibroblasts lacking D-3-phosphoglycerate dehydrogenase accumulated doxSLs when deprived of external L-serine. This accumulation was linked to increased formation of cytosolic lipid bodies containing these toxic lipids . The restoration of L-serine levels reversed this accumulation, indicating its critical role in lipid metabolism.
Research Findings Summary
Q & A
Q. How should researchers design a replication study to validate controversial findings about L-Serine-2,3,3-d3-N-FMOC’s metabolic half-life?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
